5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, characterized by its unique structure that includes a bromomethyl group and a fluorophenyl substituent attached to the oxazolidinone ring. This compound has garnered interest in both organic synthesis and medicinal chemistry due to its potential biological activities and utility as a building block for more complex molecules.
The compound is typically synthesized through various organic reactions involving starting materials such as 4-fluorobenzaldehyde and appropriate amines, followed by cyclization and bromination processes. Its chemical registry number is 1246738-23-7, indicating its identification in chemical databases.
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is classified as an oxazolidinone, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This class of compounds is known for its diverse applications in pharmaceuticals, particularly in the development of antibiotics and other therapeutic agents.
The synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one generally involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity. For instance, N-bromosuccinimide is often used in an inert atmosphere to prevent side reactions.
The molecular structure of 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one features:
The molecular formula for this compound is CHBrFNO, with a molecular weight of approximately 284.1 g/mol. The presence of both bromine and fluorine atoms contributes to its unique reactivity and potential applications.
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can participate in several types of chemical reactions:
These reactions are often carried out under mild conditions to avoid decomposition or unwanted side reactions. For example, nucleophilic substitution may involve using strong bases or specific solvents that facilitate the reaction.
The mechanism of action for 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one primarily involves its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The fluorophenyl group may enhance binding affinity due to electronic effects or steric interactions.
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis method used and any impurities present.
This compound exhibits stability under normal laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile makes it useful in various synthetic applications.
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several notable applications:
The synthesis of 5-(bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hinges on two principal strategies: epoxide ring-opening and direct N-arylation. The epoxide route employs (R)-epichlorohydrin as a chiral precursor, reacting with 4-fluoroaniline under acidic conditions to form an amino alcohol intermediate. Subsequent cyclization with diethyl carbonate introduces the oxazolidinone core, achieving yields of 68–75% [5]. Alternatively, direct N-arylation leverages Cu(I)-catalyzed Goldberg coupling between 5-(bromomethyl)oxazolidin-2-one and 1-bromo-4-fluorobenzene. This method utilizes chelating ligands like N,N-dimethylglycine to facilitate C–N bond formation, though competing dehalogenation side reactions limit yields to ~60% [1] [8].
Table 1: Comparison of Key Synthetic Approaches
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Epoxide Ring-Opening | (R)-Epichlorohydrin, 4-fluoroaniline, K₂CO₃, 80°C | 75 | Stereochemical control |
Cu-Catalyzed N-Arylation | CuI, N,N-dimethylglycine, K₃PO₄, DMSO, 110°C | 60 | Avoids epoxide handling |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°C | 82 | Superior for electron-deficient aryl halides |
Cyclocarbonylation represents a third route, where CO₂ insertion into aziridine derivatives (e.g., N-(4-fluorophenyl)aziridine) using AgOAc/JohnPhos catalysts furnishes the oxazolidinone skeleton at 75°C and 10 bar CO₂ pressure. This method achieves 85% efficiency but requires specialized high-pressure equipment [2] [6].
Incorporation of the bromomethyl group (–CH₂Br) employs radical bromination or nucleophilic substitution. Radical bromination of 5-methyloxazolidinone precursors uses N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile. Optimization studies reveal that stoichiometric control (1.05 eq NBS) and reflux conditions (82°C) minimize dibromination byproducts, yielding 89% of the target bromide [7] [9].
Silver-catalyzed carboxylative cyclization offers an innovative alternative. Alkyne diols react with CO₂ via AgOAc/JohnPhos catalysis to form α-alkylidene carbonates, which undergo ring expansion with DABCO (1,4-diazabicyclo[2.2.2]octane) in dichloromethane. This cascade generates seven-membered cyclic carbonates that rearrange to bicyclic oxazolidinones, though bromomethyl derivatives require precise stoichiometry to avoid polymerization [2].
Table 2: Catalytic Systems for Bromomethyl Functionalization
Catalyst System | Solvent | Temperature | Bromomethyl Yield (%) | Byproduct Formation |
---|---|---|---|---|
NBS/AIBN | CH₃CN | 82°C | 89 | <5% dibromide |
AgOAc/JohnPhos → DABCO | CH₂Cl₂ | 25°C | 78 | Oligomers (12%) |
NaHMDS/BnBr | THF | −78°C to 25°C | 70 | Dehalogenation (8%) |
Stereocontrol at C5 of the oxazolidinone ring is critical for biological activity. Two approaches dominate: chiral pool utilization and asymmetric catalysis. The chiral pool method starts from enantiopure (R)-epichlorohydrin, where Sₙ2 displacement with azide or phthalimide ensures inversion-free configuration retention. Subsequent Staudinger reduction and acylation afford 5-(S)-acetamidomethyl derivatives with 98% ee [5] [10].
Enantioselective phase-transfer catalysis (PTC) provides a resolution-free alternative. N-(4-fluorophenyl)glycidyl carbamates cyclize using cinchona-derived PTCs (e.g., O-allyl-N-anthracenylmethyl cinchonidinium bromide) in toluene/KOH biphasic systems, delivering 5-(R)-hydroxymethyl oxazolidinones with 92% ee. However, bromination of these products risks racemization unless conducted below 0°C with PBr₃ [9] [10].
Stereoselective bromomethylation of preformed oxazolidinones requires non-basic conditions. Mitsunobu reactions (Ph₃P/DEAD) convert 5-hydroxymethyl groups to bromides via in situ bromide displacement, preserving chirality with >99% enantiopurity [8].
Solvent polarity and temperature critically influence cyclization and bromination efficacy. For oxazolidinone ring formation, polar aprotic solvents (DMF, DMSO) accelerate epoxide-amine coupling but promote racemization above 80°C. Conversely, toluene minimizes stereochemical erosion but requires prolonged reaction times (24 h vs. 8 h in DMF) [5] [8].
Bromination reactions exhibit stark solvent dependence. Acetonitrile optimizes NBS-mediated radical bromination due to its moderate polarity and boiling point (82°C), which suppresses NBS decomposition. Dichloromethane (DCM) enhances DABCO-induced ring expansions via superior solvation of zwitterionic intermediates, though its low boiling point (40°C) necessitates extended cooling to suppress oligomerization [2] [7].
Table 3: Solvent/Temperature Optimization Profiles
Reaction | Optimal Solvent | Temperature | Yield (%) | Undesired Pathways |
---|---|---|---|---|
Epoxide-Amine Coupling | Toluene | 80°C | 78 | Racemization (>20% in DMF) |
NBS Bromination | CH₃CN | 82°C | 89 | Dibromide formation (hexane) |
Ag-DABCO Ring Expansion | CH₂Cl₂ | 25°C | 81 | Polymerization (ACN, THF) |
Goldberg Coupling | DMSO | 110°C | 65 | Dehalogenation (toluene) |
Purification of 5-(bromomethyl)oxazolidinones demands halogen-compatible methods to avoid solvolysis. Crystallization from ethyl acetate/hexane (1:3) at −20°C affords >99% purity but requires halogen-free crude products. When dibromides contaminate the mixture, silica gel chromatography with ethyl acetate/hexane (15–35% gradient) containing 0.1% triethylamine effectively separates isomers while suppressing hydrolysis [4] [7].
Aqueous workup protocols exploit differential solubility: Washing crude bromomethyl oxazolidinones with cold 5% NaHCO₃ removes acidic impurities, while brine extraction minimizes water content before crystallization. For thermally unstable derivatives, high-vacuum sublimation (50°C, 0.01 mmHg) isolates crystalline product without decomposition [4].
Solvent removal merits special attention due to alkyl bromide reactivity. Rotary evaporation must occur below 40°C, and drying under high vacuum (<1 mmHg) over P₂O₅ prevents HBr formation. These steps ensure product stability during storage [7].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1